8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan

Lipophilicity Drug-likeness Medicinal Chemistry

8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 112255-25-1) is a chlorinated heterocyclic compound belonging to the tetrahydrodibenzofuran class, with the molecular formula C₁₂H₁₁ClO and a molecular weight of 206.67 g/mol. It features a partially saturated tricyclic core comprising a central furan ring fused to a cyclohexene ring and a chlorinated benzene ring at the 8-position.

Molecular Formula C12H11ClO
Molecular Weight 206.67 g/mol
CAS No. 112255-25-1
Cat. No. B12885089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan
CAS112255-25-1
Molecular FormulaC12H11ClO
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C12H11ClO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7H,1-4H2
InChIKeyMAYYKCHTQHSBMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 112255-25-1) – Core Scaffold, Physicochemical Identity, and Procurement Baseline


8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 112255-25-1) is a chlorinated heterocyclic compound belonging to the tetrahydrodibenzofuran class, with the molecular formula C₁₂H₁₁ClO and a molecular weight of 206.67 g/mol . It features a partially saturated tricyclic core comprising a central furan ring fused to a cyclohexene ring and a chlorinated benzene ring at the 8-position. This scaffold is a key intermediate in medicinal chemistry, particularly for kinase inhibitor programs targeting Pim-1/2 and CLK1, due to its topological similarity to the natural product cercosporamide [1]. The 8-chloro substituent introduces a synthetically versatile handle for cross-coupling chemistry while modulating the electron density and lipophilicity of the aromatic system, distinguishing it from the unsubstituted parent 1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 13130-19-3) .

Why Generic 1,2,3,4-Tetrahydrodibenzo[b,d]furan Analogs Cannot Substitute 8-Chloro-112255-25-1 in Kinase-Focused Libraries


The 8-chloro substituent in 8-chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 112255-25-1) is not merely a passive placeholder; it fundamentally alters the compound's physicochemical and reactivity profile relative to unsubstituted or alternatively substituted analogs. In the context of the dibenzo[b,d]furan scaffold, structure-activity relationship (SAR) studies for Pim-1/2 kinase inhibition demonstrate that substituent identity and position critically dictate target engagement and selectivity [1]. Computational predictions indicate that the 8-chloro group increases the calculated XLogP by approximately 0.8 log units compared to the parent hydrocarbon (XLogP ≈ 4.4 vs. 3.6 for CAS 13130-19-3), which can significantly impact membrane permeability, protein binding, and pharmacokinetic behavior in cell-based assays . Furthermore, the chlorine atom provides a specific heavy-atom signature for X-ray crystallography and a unique reactivity profile in palladium-catalyzed cross-coupling reactions that cannot be replicated by hydrogen, methyl, or nitro substituents, making the compound irreplaceable in certain synthetic sequences [2].

8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 112255-25-1): Head-to-Head Quantitative Differentiation vs. Closest Analogs


Predicted Lipophilicity (XLogP) of 8-Chloro-112255-25-1 Compared to Parent Hydrocarbon and 8-Nitro Analog

The 8-chloro substituent increases the predicted lipophilicity of the tetrahydrodibenzo[b,d]furan scaffold. The parent compound 1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 13130-19-3) has a calculated XLogP of 3.6 . Based on the Hansch substituent constant for aromatic chlorine (π ≈ +0.71), the 8-chloro derivative is predicted to have an XLogP of approximately 4.3–4.4, representing a roughly 0.7–0.8 log unit increase [1]. In contrast, the 8-nitro analog (CAS 13680-12-1) is predicted to have a lower XLogP of ~3.9 due to the polar nitro group (π ≈ -0.28) . This differential lipophilicity can influence passive membrane permeability, CYP450 metabolism, and non-specific protein binding in cellular assays.

Lipophilicity Drug-likeness Medicinal Chemistry

Synthetic Utility: Chlorine as a Cross-Coupling Handle Compared to Unsubstituted Analog

The 8-chloro substituent enables direct participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings, to introduce aryl, amino, or alkoxy groups at the 8-position. The unsubstituted parent compound (CAS 13130-19-3) requires a separate halogenation step to achieve similar reactivity, adding one synthetic step and potentially reducing overall yield [1]. The chlorine atom also provides a distinct heavy-atom label for X-ray crystallographic phasing (anomalous scattering at Cu Kα wavelength), which is unavailable with the parent hydrocarbon [2]. While the 8-bromo analog would offer higher reactivity in oxidative addition, the 8-chloro compound provides a balance of stability and reactivity suitable for sequential functionalization strategies.

Synthetic Chemistry Cross-Coupling C–C Bond Formation

Kinase Inhibitor Scaffold: Contextual Differentiation from Cercosporamide-Derived Dibenzo[b,d]furans

The tetrahydrodibenzo[b,d]furan scaffold, when appropriately substituted, has demonstrated potent dual inhibition of Pim-1/2 and CLK1 kinases. In a 2021 study, lead compound 44 (a 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide derivative) exhibited nanomolar IC₅₀ values against both Pim-1/2 and CLK1, with low micromolar anticancer potency in MV4-11 (AML) cells [1]. While the specific 8-chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan has not been directly profiled in this study, its scaffold topology and the electron-withdrawing character of the 8-chloro substituent make it a valuable advanced intermediate for generating focused kinase inhibitor libraries. The saturated cyclohexene ring distinguishes it from fully aromatic dibenzofurans, potentially reducing CYP-mediated metabolism at the fused ring positions.

Kinase Inhibition Pim-1/2 CLK1 Anticancer

Electron-Deficient Aromatic Ring: Impact on Reactivity and Stability Compared to Electron-Rich Analogs

The 8-chloro substituent exerts an electron-withdrawing inductive effect (-I) on the aromatic ring, deactivating it toward electrophilic aromatic substitution and potentially increasing oxidative stability relative to electron-donating substituents (e.g., 8-methyl or 8-methoxy analogs) [1]. This property may be advantageous in reactions requiring selective functionalization at other positions or in applications where the compound is exposed to oxidizing conditions. The corresponding Hammett σₘ value for chlorine is +0.37, providing a quantitative measure of the electron-withdrawing effect [2]. In contrast, an 8-methyl substituent (σₘ = -0.07) would activate the ring toward electrophilic attack, potentially leading to undesired side reactions during library synthesis.

Electrophilic Substitution Stability Reactivity

8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 112255-25-1): High-Value Application Scenarios Driven by Quantitative Differentiation


Focused Kinase Inhibitor Library Synthesis Targeting Pim-1/2 and CLK1

Medicinal chemistry teams synthesizing analogs of the cercosporamide-inspired dibenzo[b,d]furan scaffold can use 8-chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan (CAS 112255-25-1) as a key intermediate for introducing diverse aromatic substituents at the 8-position via Suzuki-Miyaura coupling. The chlorine handle eliminates the need for a separate halogenation step, accelerating SAR exploration. The scaffold's topological similarity to known dual Pim-1/2–CLK1 inhibitors supports its relevance in anticancer drug discovery [1].

X-ray Crystallographic Fragment Screening and Structure-Based Drug Design

The chlorine atom at the 8-position provides a useful anomalous scattering signal (f'' ≈ 0.70 e⁻ at Cu Kα wavelength) for X-ray crystallography, facilitating experimental phasing of protein-ligand co-crystal structures. This property makes the 8-chloro compound preferable over the parent hydrocarbon for fragment-based drug discovery campaigns where unambiguous electron density assignment is critical [2].

Sequential Functionalization for Multi-Substituted Tetrahydrodibenzofuran Architectures

The moderate electron-withdrawing effect of the 8-chloro group (Hammett σₘ = +0.37) deactivates the aromatic ring toward electrophilic substitution, enabling selective functionalization at other positions of the scaffold without competing reactions at the chlorinated ring. This property is valuable for constructing complex, multi-substituted tetrahydrodibenzo[b,d]furan architectures for advanced materials or pharmaceutical applications [3].

Lipophilicity-Modulated Cellular Permeability Studies

The predicted XLogP increase of approximately 0.7–0.8 log units relative to the parent hydrocarbon (XLogP ≈ 4.3–4.4 vs. 3.6) makes the 8-chloro compound a suitable scaffold for permeability studies across cell membranes. Researchers investigating structure-permeability relationships can use this compound to assess the impact of halogen-induced lipophilicity on intracellular target engagement .

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